molecular formula C12H10ClNO2 B11876025 1-Chloroethyl isoquinoline-4-carboxylate

1-Chloroethyl isoquinoline-4-carboxylate

Cat. No.: B11876025
M. Wt: 235.66 g/mol
InChI Key: HOQQLOWNMYFIMJ-UHFFFAOYSA-N
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Description

1-Chloroethyl isoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry . The compound’s structure consists of an isoquinoline ring substituted with a 1-chloroethyl group at the 4-carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloroethyl isoquinoline-4-carboxylate can be achieved through various methods. One common approach involves the reaction of isoquinoline-4-carboxylic acid with 1-chloroethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Chloroethyl isoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino or thio derivatives of isoquinoline-4-carboxylate.

    Oxidation: Isoquinoline-4-carboxylic acid derivatives.

    Reduction: Isoquinoline-4-carbinol.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloroethyl isoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-chloroethyl isoquinoline-4-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-8(13)16-12(15)11-7-14-6-9-4-2-3-5-10(9)11/h2-8H,1H3

InChI Key

HOQQLOWNMYFIMJ-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C1=CN=CC2=CC=CC=C21)Cl

Origin of Product

United States

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